molecular formula C16H22ClN5O4 B13833885 2-Chloro-N-cyclopentyl-2'-C-methyladenosine

2-Chloro-N-cyclopentyl-2'-C-methyladenosine

Cat. No.: B13833885
M. Wt: 383.8 g/mol
InChI Key: SNKSKPUHLBTLMI-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 2’-MECCPA involves a multi-step reaction process. One of the common synthetic routes starts with 2,6-dichloropurine as the precursor. The synthesis typically involves the following steps :

    Reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene and trimethylsilyl trifluoromethanesulfonate: in acetonitrile at temperatures ranging from 0 to 65°C for approximately 5.33 hours.

    Addition of triethylamine in ethanol: and heating the mixture at 70°C for 4 hours.

    Treatment with potassium carbonate in methanol: at 20°C for 2 hours.

Chemical Reactions Analysis

2’-MECCPA undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2’-MECCPA has a wide range of scientific research applications, including:

Mechanism of Action

2’-MECCPA exerts its effects by selectively binding to A1 adenosine receptors. This binding inhibits forskolin-stimulated adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The compound efficiently modulates cAMP in both direct pathway medium spiny neurons and indirect pathway medium spiny neurons .

Comparison with Similar Compounds

2’-MECCPA is unique due to its high selectivity and potency for A1 adenosine receptors. Similar compounds include:

Properties

Molecular Formula

C16H22ClN5O4

Molecular Weight

383.8 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

InChI

InChI=1S/C16H22ClN5O4/c1-25-12-11(24)9(6-23)26-15(12)22-7-18-10-13(19-8-4-2-3-5-8)20-16(17)21-14(10)22/h7-9,11-12,15,23-24H,2-6H2,1H3,(H,19,20,21)/t9-,11-,12-,15-/m1/s1

InChI Key

SNKSKPUHLBTLMI-SDBHATRESA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.